molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B576360
M. Wt: 224.264
InChI Key: OKVLFQQWHATAHW-UHFFFAOYSA-N
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Description

“tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C (OC (C) (C)C)N1CC2=NN=CN2CC1 . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 .


Chemical Reactions Analysis

The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 .

Scientific Research Applications

Antibacterial Activity

Triazole-containing hybrids, including structures related to tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, exhibit potent antibacterial activity against Staphylococcus aureus. These compounds, serving as bioisosteres of amides, esters, and carboxylic acids, have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein. The broad-spectrum antibacterial efficacy of these hybrids is highlighted by their ability to target drug-resistant strains, showcasing their potential as novel anti-S. aureus agents (Li & Zhang, 2021).

High Energy Density Materials (HEDM)

The application of high-nitrogen azine energetic materials, which include pyrazine derivatives, has been a focal point in the energy materials sector. These compounds are crucial for their roles in improving the burning rate and reducing the signature in propellants, enhancing the detonation performance in mixed explosives, and increasing gas content in gas generators. The versatility of these azine energetic compounds underscores their broad application prospects in the field of energetic materials (Yongjin & Shuhong, 2019).

Synthetic Methodologies

Research on the synthesis of polyfunctional heteroaromatics has led to the discovery of new rearrangements and the revision of previously assigned structures for several molecules. This includes the exploration of reactions involving arylhydrazonals, enamines, and carbonyl compounds, highlighting the synthetic versatility and potential of triazole-containing compounds in the development of novel functionalized heteroaromatic compounds (Moustafa et al., 2017).

Safety And Hazards

This compound is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . Its flash point is not applicable .

Future Directions

The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLFQQWHATAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674303
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

CAS RN

723286-79-1
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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